N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Physicochemical property prediction Lipophilicity profiling THIQ SAR

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide (CAS 954612-93-2) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a benzenesulfonyl group at the N-2 position and a cyclopropanecarboxamide moiety at the C-7 position of the core scaffold. Its molecular formula is C₁₉H₂₀N₂O₃S with a molecular weight of 356.44 g/mol, and it contains zero chiral centers, reducing stereochemical complexity.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 954612-93-2
Cat. No. B2757560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
CAS954612-93-2
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C19H20N2O3S/c22-19(15-6-7-15)20-17-9-8-14-10-11-21(13-16(14)12-17)25(23,24)18-4-2-1-3-5-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,20,22)
InChIKeyGVSJSWGUXVXOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide (CAS 954612-93-2): Procurement-Grade Structural and Functional Baseline


N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide (CAS 954612-93-2) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a benzenesulfonyl group at the N-2 position and a cyclopropanecarboxamide moiety at the C-7 position of the core scaffold . Its molecular formula is C₁₉H₂₀N₂O₃S with a molecular weight of 356.44 g/mol, and it contains zero chiral centers, reducing stereochemical complexity . The compound is commercially available for research use, typically at ≥95% purity, and has been annotated in vendor databases as a putative NLRP3 inflammasome inhibitor, though primary peer-reviewed pharmacological validation for this specific chemotype remains limited . It serves primarily as a building block or screening candidate in medicinal chemistry programs targeting inflammatory and neurodegenerative disorders .

Why Generic THIQ Analogs Cannot Substitute for N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide in Target-Focused Research


The tetrahydroisoquinoline scaffold is pharmacologically promiscuous, with N-substitution patterns dramatically altering target engagement, selectivity, and physicochemical properties [1]. The specific combination of a benzenesulfonyl electron-withdrawing group at the N-2 position and a cyclopropanecarboxamide group at the C-7 position creates a defined hydrogen-bond acceptor/donor topology and conformational constraint profile that cannot be replicated by analogs bearing alternative sulfonyl groups (e.g., tosyl, propylsulfonyl) or acyl substituents (e.g., acetyl, benzoyl, isobutyryl) [1][2]. The benzenesulfonyl group confers distinct steric bulk and electronic character compared to alkylsulfonyl analogs, while the cyclopropanecarboxamide moiety introduces conformational rigidity that may influence target binding kinetics and metabolic stability relative to more flexible acyclic amide derivatives [2]. These structural distinctions necessitate compound-specific validation rather than class-level extrapolation when establishing SAR or selecting chemical probes.

Quantitative Differentiation Evidence for N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide vs. Closest Structural Analogs


Predicted LogP Differentiates Benzenesulfonyl from Alkylsulfonyl THIQ Analogs: Implications for Permeability and Solubility Selection

Computationally predicted lipophilicity differentiates N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide from its propylsulfonyl analog. The benzenesulfonyl-substituted compound exhibits a predicted SlogP of approximately 4.28, whereas the corresponding N-2-(propane-1-sulfonyl) analog (CAS 955233-39-3), replacing the phenyl ring with an n-propyl chain, is expected to show a lower logP due to reduced aromatic carbon count [1][2]. This difference in predicted lipophilicity, approximately 1–2 log units based on the aromatic-to-aliphatic sulfonyl substitution, may influence membrane permeability, plasma protein binding, and nonspecific binding profiles in biochemical assays [2].

Physicochemical property prediction Lipophilicity profiling THIQ SAR

Absence of Stereocenters Simplifies Synthesis and Analytical Characterization vs. Chiral THIQ Analogs

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide possesses zero chiral centers, as confirmed by the InChI Key GVSJSWGUXVXOGJ-UHFFFAOYSA-N and vendor structural data [1]. In contrast, several THIQ-based analogs including 1-substituted tetrahydroisoquinoline derivatives and those with asymmetric cyclopropane rings contain one or more stereogenic centers, introducing enantiomeric or diastereomeric complexity that requires chiral separation, stereoselective synthesis, or characterization of individual stereoisomers [1]. This achirality translates to simpler synthetic routes, unambiguous analytical characterization by standard NMR and LCMS, and elimination of enantiopurity as a batch-to-batch variability concern during procurement.

Synthetic accessibility Analytical characterization Procurement logistics

Benzenesulfonyl vs. Tosyl N-Substitution: Aromatic Sulfonyl Electronic Modulation Differentiates Target Compound from Tosyl Analog

The target compound's N-2 benzenesulfonyl group is electronically distinct from the N-2 tosyl (p-toluenesulfonyl) group found in the closely related analog N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide . The para-methyl substituent on the tosyl group introduces an electron-donating inductive effect (+I) that reduces the electron-withdrawing character of the sulfonyl moiety relative to the unsubstituted benzenesulfonyl group. While no direct comparative IC₅₀ or Kd data are available in the public domain for these two compounds, sulfonamide electronic modulation is a well-established parameter in medicinal chemistry affecting hydrogen-bond acceptor strength, pKa of the adjacent amide NH, and target binding affinity [1].

Sulfonamide SAR Electronic effects THIQ medicinal chemistry

Cyclopropanecarboxamide Conformational Rigidity at C-7 Distinguishes from Acyclic Amide Analogs

The cyclopropanecarboxamide group at the C-7 position of the THIQ scaffold introduces a conformationally constrained amide moiety. This contrasts with analogs bearing acyclic amides at the same position, such as N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide (CAS not specified) and N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide analogs [1]. The cyclopropyl ring restricts the dihedral angle of the amide carbonyl relative to the THIQ aromatic plane, which can influence target binding conformation and metabolic stability by reducing the entropic penalty upon binding and potentially shielding the amide from hydrolytic enzymes [1].

Conformational constraint Amide SAR Drug design

Recommended Research and Industrial Application Scenarios for N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide (CAS 954612-93-2)


Chemical Probe Development for NLRP3 Inflammasome Target Engagement Studies

Based on vendor annotations suggesting NLRP3 inflammasome inhibitory activity, the compound serves as a starting point for chemical probe development in inflammatory and neurodegenerative disease models . Its achiral nature simplifies SAR studies by eliminating stereochemical variables, allowing researchers to focus on substituent effects at the N-2 and C-7 positions. The compound can be used as a reference standard in in vitro NLRP3 activation assays (e.g., LPS/nigericin-stimulated THP-1 cells or BMDM) to establish baseline activity before exploring analogs with modified sulfonyl or amide groups .

Synthetic Building Block for Diversified THIQ-Based Compound Libraries

As a commercially available THIQ derivative with orthogonal functional handles (benzenesulfonyl at N-2 and cyclopropanecarboxamide at C-7), this compound is a strategic intermediate for parallel library synthesis . The benzenesulfonyl group can be selectively removed or modified under reductive conditions, while the C-7 amide can be hydrolyzed and re-functionalized to generate diverse analogs. The absence of stereocenters eliminates the need for chiral chromatography during library purification, reducing both time and cost in hit-to-lead campaigns .

Analytical Reference Standard for THIQ Impurity Profiling and QC Method Development

The compound's well-defined structure (C₁₉H₂₀N₂O₃S, MW 356.44) and commercial availability at ≥95% purity make it suitable as an analytical reference standard for HPLC method development and impurity profiling of THIQ-containing drug candidates . Its characteristic UV chromophore (benzenesulfonyl and tetrahydroisoquinoline aromatic systems) enables robust detection at standard wavelengths (254 nm, 280 nm). The absence of chiral centers simplifies chromatographic method development by eliminating the need for chiral stationary phases .

Physicochemical Profiling Benchmark in Sulfonamide-THIQ Chemical Space

With a predicted SlogP of ~4.28 and aqueous solubility (logS) of approximately -4.83, the compound occupies a moderately lipophilic region of chemical space characteristic of CNS-penetrant small molecules . It can serve as a benchmarking compound for experimental determination of logP/logD, aqueous solubility, plasma protein binding, and microsomal stability within a series of N-2-sulfonyl-THIQ analogs. Comparative data against the tosyl (N-2-tosyl) and propylsulfonyl (N-2-propanesulfonyl) analogs can inform lead optimization decisions regarding the optimal sulfonyl substitution pattern for a given therapeutic target .

Quote Request

Request a Quote for N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.